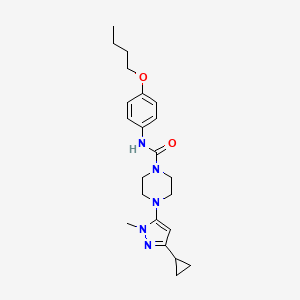

N-(4-butoxyphenyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide

説明

N-(4-Butoxyphenyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-1-carboxamide core substituted with a 4-butoxyphenyl group and a 3-cyclopropyl-1-methylpyrazole moiety. Piperazine carboxamides are widely explored in medicinal chemistry for their versatility in modulating pharmacokinetic and pharmacodynamic properties through substituent variations .

特性

IUPAC Name |

N-(4-butoxyphenyl)-4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O2/c1-3-4-15-29-19-9-7-18(8-10-19)23-22(28)27-13-11-26(12-14-27)21-16-20(17-5-6-17)24-25(21)2/h7-10,16-17H,3-6,11-15H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHOTJMOBACBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NN3C)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

- The ethyl substituent on piperazine may reduce steric hindrance compared to the bulkier pyrazole-cyclopropyl group. Crystal structure analysis confirms a chair conformation for the piperazine ring, a common feature in such derivatives .

- The ethoxy group (shorter alkoxy chain) may reduce lipophilicity compared to the butoxy variant, impacting bioavailability .

Heterocyclic Moieties on Piperazine

- The ketone linker in place of carboxamide may reduce metabolic stability due to susceptibility to reductase enzymes .

- Chloro and trifluoromethyl substituents enhance electrophilicity, which could influence reactivity in biological systems .

Alkoxy Chain Length and Branching ()

Compounds 9–12 in feature alkoxy chains ranging from butoxy to hexyloxy on the phenyl ring. Key observations:

- Branched chains (e.g., 2-methylpropoxy) : Introduce steric effects that may hinder binding to flat binding sites compared to linear butoxy .

Structural and Physicochemical Data Table

Key Research Findings

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Pyrazole Formation : Condensation of cyclopropane derivatives with hydrazine hydrate under reflux to form the 3-cyclopropyl-1-methyl-1H-pyrazole core .

Piperazine Coupling : Reacting the pyrazole intermediate with a piperazine-carboxamide derivative using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane .

Butoxyphenyl Attachment : Nucleophilic substitution of 4-butoxyphenylamine with the activated carbonyl group of the piperazine-carboxamide under basic conditions (e.g., triethylamine) .

Critical Factors : Temperature control (<50°C) during coupling steps minimizes side reactions. Solvent polarity (e.g., DMF vs. THF) affects reaction rates and purity.

Q. Which analytical techniques are critical for confirming structural integrity?

Methodological Answer:

Q. How can researchers assess solubility and stability for in vitro assays?

Methodological Answer:

- Solubility Screening : Test in DMSO (stock solution), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .

- Stability Profiling :

Advanced Research Questions

Q. What computational strategies predict binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., dopamine D3 or serotonin receptors). Key residues for hydrogen bonding: piperazine NH with Asp110³.²⁵ .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequencies .

Q. How can SAR studies optimize bioactivity while minimizing off-target effects?

Methodological Answer:

Q. What experimental designs resolve contradictions in biological activity data?

Methodological Answer:

- Assay Validation : Replicate studies across orthogonal platforms (e.g., radioligand binding vs. functional cAMP assays) .

- Buffer Optimization : Include antioxidants (e.g., ascorbic acid) to prevent compound degradation in cell-based assays .

Q. How can chiral separation techniques isolate active enantiomers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。